molecular formula C20H23N3O3S2 B2509903 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 896303-54-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2509903
CAS RN: 896303-54-1
M. Wt: 417.54
InChI Key: KPXWSAVBPAVHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, appears to be a derivative of sulfonylamide, which is a class of compounds known for their various biological activities. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities described that it may have potential as a pharmaceutical agent.

Synthesis Analysis

The synthesis of related compounds involves the resolution of nonsteroidal antiandrogens, as described in the first paper. The process includes chromatographic separation, hydrolysis, and oxidation to isolate the active enantiomer with the R absolute configuration . The second paper discusses the synthesis of 3-cyanopyridine-2-sulfonyl chlorides, which are precursors to N-substituted sulfonylamides, by oxidative chlorination and subsequent reaction with amines in an aqueous medium . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds includes a cyano group and a sulfonyl group attached to a heterocyclic ring, as seen in the compounds described in both papers . The presence of these functional groups is indicative of the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the elimination of a SO2 molecule during the isolation stage of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride . This reaction suggests that the compound may also undergo similar reactions under certain conditions, which could be relevant for its stability and reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer from the structures of related compounds that it may possess certain characteristics. For example, the presence of a cyano group and a sulfonyl group could affect the compound's solubility, boiling point, and ability to form hydrogen bonds . These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Pharmacological Significance of Sulfonamide Motifs

Sulfonamide motifs, such as those present in "N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide," play a critical role in the development of therapeutic agents due to their structural diversity and pharmacological properties. These compounds have been explored for their antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, carbonic anhydrase inhibitory, antimalarial, anticancer, and other medicinal effects. The development of new, less toxic, and highly active sulfonamide-containing analogs is a key research area in medicinal chemistry, indicating the ongoing potential for novel drug discovery and therapeutic applications (Zhao et al., 2018).

Environmental Impact and Human Health

Sulfonamides, including compounds structurally related to "N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide," have been noted for their presence in the environment, primarily due to agricultural activities. Their persistence can influence microbial populations, potentially affecting human health on a global scale. Although regulatory efforts have been made, the environmental presence of these compounds remains a concern, underscoring the need for further research and effective management strategies to mitigate potential risks (Baran et al., 2011).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-8-10-23(11-9-13)28(25,26)17-6-4-16(5-7-17)19(24)22-20-18(12-21)14(2)15(3)27-20/h4-7,13H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWSAVBPAVHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.